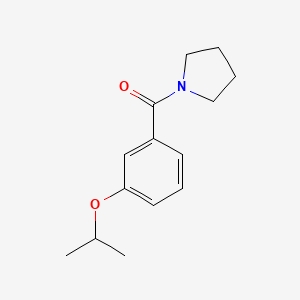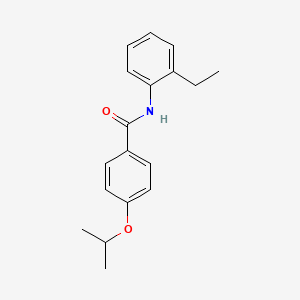![molecular formula C23H16N2O B5883057 4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile, commonly known as BPN, is a compound that has gained attention in the scientific community due to its potential applications in research. BPN is a nitrile-based compound that is known to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
BPN acts as a fluorescent probe by binding to different biological molecules, causing them to emit light. It also acts as a ligand for different receptors, causing changes in cellular signaling pathways.
Biochemical and Physiological Effects:
BPN has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. BPN has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPN in lab experiments is its ability to act as a fluorescent probe, allowing researchers to study different biological processes. However, BPN has limitations, including its potential toxicity and the need for further research to fully understand its effects on different biological systems.
Zukünftige Richtungen
There are several future directions for the use of BPN in scientific research. One potential direction is the development of new fluorescent probes based on the structure of BPN. Another potential direction is the use of BPN as a ligand for different receptors, allowing for the development of new treatments for hormone-related diseases. Additionally, further research is needed to fully understand the potential toxicity and limitations of BPN in different biological systems.
Conclusion:
In conclusion, BPN is a compound that has gained attention in the scientific community due to its potential applications in research. BPN has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes. However, further research is needed to fully understand the potential toxicity and limitations of BPN in different biological systems.
Synthesemethoden
BPN can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-bromoacetophenone with potassium carbonate and potassium iodide to form 4-iodoacetophenone. The second step involves the reaction of 4-iodoacetophenone with 4-(benzyloxy)benzaldehyde to form 4-{2-[4-(benzyloxy)phenyl]-1-acetylvinyl}benzaldehyde. The final step involves the reaction of 4-{2-[4-(benzyloxy)phenyl]-1-acetylvinyl}benzaldehyde with sodium cyanide to form BPN.
Wissenschaftliche Forschungsanwendungen
BPN has been used in various scientific research studies due to its unique properties. It has been found to act as a fluorescent probe, allowing researchers to study different biological processes. BPN has also been used as a ligand for different receptors, including estrogen receptors, making it a valuable tool for studying hormone-related diseases.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-(4-phenylmethoxyphenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-15-19-6-10-21(11-7-19)22(16-25)14-18-8-12-23(13-9-18)26-17-20-4-2-1-3-5-20/h1-14H,17H2/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAVONWNLKCFOI-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)

![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)